Cas no 1844-54-8 (imidazo[1,2-b]pyridazine,2-phenyl-)
imidazo[1,2-b]pyridazine,2-phenyl- Chemical and Physical Properties
Names and Identifiers
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- imidazo[1,2-b]pyridazine,2-phenyl-
- Imidazo(1,2-b)pyridazine, 2-phenyl-
- 2-phenylimidazo[1,2-b]pyridazine
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Computed Properties
- Exact Mass: 195.07977
Experimental Properties
- PSA: 30.19
imidazo[1,2-b]pyridazine,2-phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB573423-1g |
2-Phenylimidazo[1,2-b]pyridazine; . |
1844-54-8 | 1g |
€594.80 | 2025-04-20 | ||
| abcr | AB573423-5g |
2-Phenylimidazo[1,2-b]pyridazine; . |
1844-54-8 | 5g |
€1162.80 | 2025-04-20 | ||
| abcr | AB573423-10g |
2-Phenylimidazo[1,2-b]pyridazine; . |
1844-54-8 | 10g |
€1446.80 | 2025-04-20 |
imidazo[1,2-b]pyridazine,2-phenyl- Suppliers
imidazo[1,2-b]pyridazine,2-phenyl- Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on imidazo[1,2-b]pyridazine,2-phenyl-
Recent Advances in the Study of Imidazo[1,2-b]pyridazine,2-phenyl- (CAS: 1844-54-8): A Promising Scaffold in Medicinal Chemistry
The compound imidazo[1,2-b]pyridazine,2-phenyl- (CAS: 1844-54-8) has recently garnered significant attention in the field of medicinal chemistry due to its versatile pharmacological properties. This heterocyclic scaffold has been identified as a key structural motif in the development of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and central nervous system (CNS) disorders. Recent studies have highlighted its potential as a privileged structure for drug discovery, owing to its ability to interact with multiple biological targets while maintaining favorable pharmacokinetic profiles.
One of the most notable advancements in the study of imidazo[1,2-b]pyridazine derivatives is their application as kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-phenyl-substituted imidazo[1,2-b]pyridazine compounds exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9. The researchers employed structure-activity relationship (SAR) studies to optimize the scaffold, resulting in compounds with improved selectivity and reduced off-target effects. Molecular docking simulations revealed that the phenyl group at the 2-position plays a crucial role in binding to the ATP-binding pocket of CDKs, providing valuable insights for further drug design.
In addition to its kinase inhibitory properties, imidazo[1,2-b]pyridazine,2-phenyl- has shown promise as an antimicrobial agent. A recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported the synthesis and evaluation of novel derivatives against drug-resistant bacterial strains. The lead compound, featuring the 1844-54-8 scaffold, exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 2 μg/mL. Mechanistic studies suggested that these compounds interfere with bacterial cell wall biosynthesis, offering a potential new approach to combat antibiotic resistance.
The pharmacokinetic properties of imidazo[1,2-b]pyridazine derivatives have also been a focus of recent research. A 2024 preclinical study evaluated the absorption, distribution, metabolism, and excretion (ADME) characteristics of several 2-phenyl-substituted analogs. The results indicated favorable oral bioavailability (65-80%) and moderate plasma protein binding (70-85%), making this scaffold suitable for further development as oral therapeutics. Notably, the compounds demonstrated good blood-brain barrier penetration, suggesting potential applications in CNS disorders such as Alzheimer's disease and epilepsy.
Recent synthetic methodology developments have significantly improved access to imidazo[1,2-b]pyridazine derivatives. A novel one-pot synthesis approach published in Organic Letters (2023) enables the efficient preparation of 2-phenyl-substituted variants from readily available starting materials. This advancement has facilitated the rapid generation of diverse compound libraries for high-throughput screening, accelerating the drug discovery process. The method features mild reaction conditions and good yields (75-90%), addressing previous challenges in the large-scale production of these compounds.
Looking forward, the imidazo[1,2-b]pyridazine scaffold continues to show tremendous potential in drug discovery. Current research efforts are focusing on developing targeted delivery systems for these compounds, particularly in oncology applications. Nanoparticle formulations of 2-phenyl-substituted derivatives are being investigated to improve tumor specificity and reduce systemic toxicity. Additionally, computational approaches are being employed to design next-generation analogs with enhanced potency and selectivity. The ongoing exploration of this scaffold underscores its importance as a versatile platform for the development of novel therapeutic agents across multiple disease areas.
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